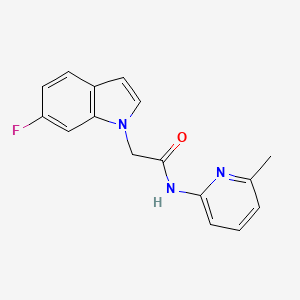![molecular formula C22H26N2O4 B4461909 3-(1,3-benzodioxol-5-yl)-N-[2-(4-morpholinylmethyl)benzyl]propanamide](/img/structure/B4461909.png)
3-(1,3-benzodioxol-5-yl)-N-[2-(4-morpholinylmethyl)benzyl]propanamide
Übersicht
Beschreibung
3-(1,3-benzodioxol-5-yl)-N-[2-(4-morpholinylmethyl)benzyl]propanamide, also known as BDP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Wissenschaftliche Forschungsanwendungen
3-(1,3-benzodioxol-5-yl)-N-[2-(4-morpholinylmethyl)benzyl]propanamide has been used in a variety of scientific research applications, including as a tool for studying protein-protein interactions and as a potential therapeutic agent for various diseases such as cancer and Alzheimer's disease. 3-(1,3-benzodioxol-5-yl)-N-[2-(4-morpholinylmethyl)benzyl]propanamide has been shown to inhibit the activity of certain enzymes and proteins, and its ability to bind to specific targets makes it a valuable tool for studying their functions.
Wirkmechanismus
3-(1,3-benzodioxol-5-yl)-N-[2-(4-morpholinylmethyl)benzyl]propanamide works by binding to specific targets in the body, such as enzymes and proteins, and inhibiting their activity. This can lead to a variety of biochemical and physiological effects, depending on the target being inhibited. 3-(1,3-benzodioxol-5-yl)-N-[2-(4-morpholinylmethyl)benzyl]propanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-N-[2-(4-morpholinylmethyl)benzyl]propanamide has been shown to have a variety of biochemical and physiological effects, depending on the target being inhibited. For example, inhibition of HDACs can lead to changes in gene expression and cell differentiation, while inhibition of certain proteins involved in cancer cell growth can lead to anti-cancer effects. 3-(1,3-benzodioxol-5-yl)-N-[2-(4-morpholinylmethyl)benzyl]propanamide has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(1,3-benzodioxol-5-yl)-N-[2-(4-morpholinylmethyl)benzyl]propanamide in lab experiments is its specificity for certain targets, which allows researchers to study their functions in more detail. However, one limitation is that 3-(1,3-benzodioxol-5-yl)-N-[2-(4-morpholinylmethyl)benzyl]propanamide may not be effective against all targets, and its effects may vary depending on the specific target being inhibited.
Zukünftige Richtungen
There are many potential future directions for research on 3-(1,3-benzodioxol-5-yl)-N-[2-(4-morpholinylmethyl)benzyl]propanamide, including further studies on its mechanism of action and potential therapeutic applications. For example, 3-(1,3-benzodioxol-5-yl)-N-[2-(4-morpholinylmethyl)benzyl]propanamide could be further studied as a potential treatment for Alzheimer's disease, or as a tool for studying other diseases such as Parkinson's disease or Huntington's disease. Additionally, 3-(1,3-benzodioxol-5-yl)-N-[2-(4-morpholinylmethyl)benzyl]propanamide could be modified or combined with other compounds to improve its efficacy or selectivity for certain targets.
Eigenschaften
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c25-22(8-6-17-5-7-20-21(13-17)28-16-27-20)23-14-18-3-1-2-4-19(18)15-24-9-11-26-12-10-24/h1-5,7,13H,6,8-12,14-16H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEBWQCZSWJVAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2CNC(=O)CCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[1-(3,4-dimethoxybenzoyl)-2-pyrrolidinyl]-5-isopropylisoxazole](/img/structure/B4461835.png)
![4-(3-methylphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B4461836.png)
![4-methoxy-N-(2-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B4461852.png)
![N-(3,5-dimethylphenyl)-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4461854.png)
![2-chloro-4-{[(4-methylphenyl)sulfonyl]amino}-N-(1-methyl-4-piperidinyl)benzamide](/img/structure/B4461860.png)
![4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]-N-(3-fluorophenyl)-1-piperazinecarboxamide](/img/structure/B4461861.png)
![N-(2-chloro-4-methylphenyl)-4-[2-methyl-6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4461863.png)
![N-(4-ethoxyphenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-diene-11-carboxamide](/img/structure/B4461880.png)
![N-[4-(3-methyl-1-piperidinyl)benzyl]-2-thiophenesulfonamide](/img/structure/B4461885.png)
![5-(4-chlorophenyl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B4461889.png)

![7-(4-isopropoxyphenyl)-5-oxo-4,5,6,7-tetrahydroisothiazolo[4,5-b]pyridine-3-carboxylic acid](/img/structure/B4461903.png)
![4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-N-ethyl-6-methyl-2-pyrimidinamine](/img/structure/B4461916.png)
![N-(3-methoxyphenyl)-N-{1-[(4-methyl-1-piperazinyl)carbonyl]propyl}methanesulfonamide](/img/structure/B4461923.png)